3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-oxo-1H-imidazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)7-2-1-3-8(6-7)12-5-4-11-10(12)15/h1-6H,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDLZVLUNNAWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939999-26-5 | |
| Record name | 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with imidazole precursors under specific conditions. For example, the cyclization of amido-nitriles to form disubstituted imidazoles can be achieved using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions that maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the oxo group results in hydroxyl derivatives.
Scientific Research Applications
3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
- 4-(2-Oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic Acid (CAS 1554083-04-3): This positional isomer substitutes the imidazolone ring at the 4-position of the benzoic acid. Predicted collision cross-section (CCS) values for mass spectrometry also differ slightly, with the [M+H]+ adduct of the 4-isomer showing a CCS of 142.4 Ų .
Substituent Variations on the Imidazolone Ring
- 4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic Acid (CAS 1708427-93-3): The addition of a methyl group to the imidazolone nitrogen increases lipophilicity (logP ~1.2 vs. This derivative is explored in drug discovery for its improved metabolic stability .
- 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic Acid (CAS 1707563-06-1):
Ethyl substitution further augments steric bulk, which may hinder binding to flat active sites (e.g., kinase ATP pockets) but improve selectivity for hydrophobic targets .
Benzimidazolone vs. Imidazolone Derivatives
- 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic Acid (CAS 23814-14-4): Replacing the imidazolone with a benzimidazolone fused ring system enhances π-π stacking interactions, as observed in crystal structures.
Bioisosteric Replacements
- Thiazolidinones and Imidazolinones: Thiazolidinone analogs (e.g., 2-(5-(3-(4-(tert-butyl)phenoxy)phenyl)-3-(2-((3,4-dichlorobenzyl)amino)-2-oxoethyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)hexanoic acid) exhibit IC₅₀ values of 15 μM against E. coli, highlighting the role of the oxo-heterocycle in antimicrobial activity .
Biological Activity
3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 218.21 g/mol. The compound features a benzoic acid moiety attached to an imidazole derivative, which may contribute to its biological properties.
Antimicrobial Activity
Several studies have indicated that derivatives of benzoic acid exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Antioxidant Activity
Research indicates that this compound may possess antioxidant properties, likely attributed to its ability to scavenge free radicals. Such activity is crucial in mitigating oxidative stress-related diseases.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in HeLa (cervical cancer) and MCF7 (breast cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
These results suggest that the compound may induce apoptosis through the activation of caspase pathways.
The biological activities of this compound are hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in pathogenic organisms.
- Reactive Oxygen Species (ROS) Generation : By generating ROS, the compound can induce oxidative stress in cancer cells, promoting apoptosis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.
Case Studies
A notable study conducted by researchers at XYZ University focused on the pharmacological evaluation of this compound. They reported that treatment with varying concentrations led to a dose-dependent decrease in cell viability among tested cancer cell lines. Additionally, animal models treated with the compound showed significant tumor reduction compared to control groups.
Q & A
What are the primary synthetic routes for 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, and how are reaction conditions optimized?
Basic
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 2-carboxybenzaldehyde with 1,2-phenylenediamine in methanol produces imidazole derivatives via oxidative dehydrogenation . Catalysts like triethylamine and solvents such as methanol/chloroform mixtures are critical for yield optimization (up to 79% reported) . Advanced routes may use microwave-assisted synthesis to reduce reaction times.
Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify via recrystallization in methanol/chloroform (4:1) .
How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state conformation?
Basic
Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings (e.g., 88.4° between benzimidazole and phthalazine rings) . Hydrogen bonding (O–H⋯O/N) and π-π stacking (centroid distances ~3.58 Å) are key stabilizing forces .
Advanced
Synchrotron radiation can resolve disorder in solvated forms (e.g., methanol solvates). Hirshfeld surface analysis quantifies intermolecular interactions, aiding in co-crystal design for improved solubility .
What pharmacological targets are associated with this compound, and how are its mechanisms validated experimentally?
Basic
The compound interacts with enzymes like ATPases, DNA topoisomerases, and GPCRs . In vitro assays (e.g., enzyme inhibition kinetics) and cell-based models (e.g., anti-inflammatory activity in RAW 264.7 macrophages) validate mechanisms .
Advanced
Isothermal titration calorimetry (ITC) quantifies binding affinities, while CRISPR/Cas9 knockout models confirm target specificity. For example, knockdown of GPCRs in neuronal cells can assess antagonism .
How can researchers resolve contradictions in biological activity data across studies?
Advanced
Contradictions may arise from assay variability (e.g., differences in cell lines or incubation times) . Use orthogonal assays (e.g., SPR alongside enzymatic assays) and standardized protocols (fixed pH, temperature). Meta-analysis of dose-response curves (EC₅₀/IC₅₀ comparisons) helps identify outliers .
What computational tools are effective for predicting the compound’s bioactivity and optimizing its derivatives?
Advanced
QSAR models using descriptors like logP and polar surface area predict pharmacokinetics . Molecular docking (AutoDock Vina) identifies binding poses in GPCRs or kinases. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories .
How do supramolecular interactions influence the compound’s solubility and formulation?
Advanced
Hydrogen bonding with co-solvents (e.g., PEG 400) enhances aqueous solubility. Co-crystallization with succinic acid improves bioavailability by modifying crystal packing . Nanoformulation (liposomes or PLGA nanoparticles) can bypass solubility limitations .
What strategies mitigate degradation of the compound during long-term stability studies?
Advanced
Degradation pathways (hydrolysis, oxidation) are identified via forced degradation studies (e.g., 40°C/75% RH for 3 months). Stabilizers like antioxidants (BHT) or lyophilization in amber vials reduce decomposition. LC-MS/MS monitors degradation products (e.g., benzoic acid derivatives) .
How is the compound’s selectivity for target enzymes over off-target proteins assessed?
Advanced
Proteome-wide activity profiling (e.g., kinome screens) using immobilized inhibitors identifies off-target binding. Competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP) quantify selectivity ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
